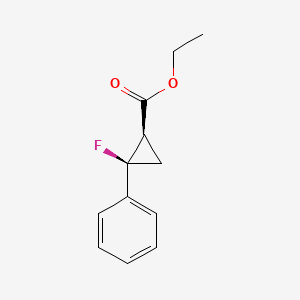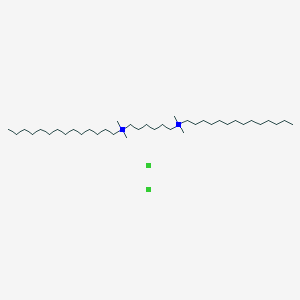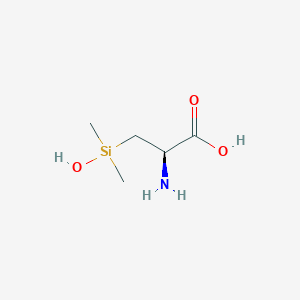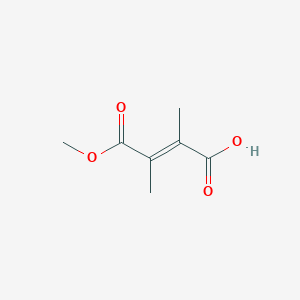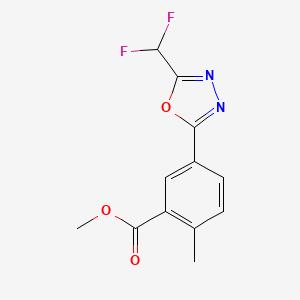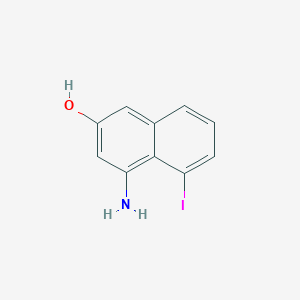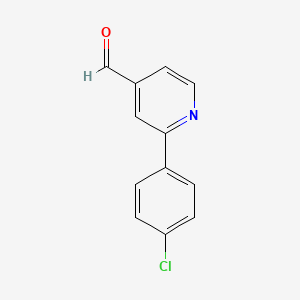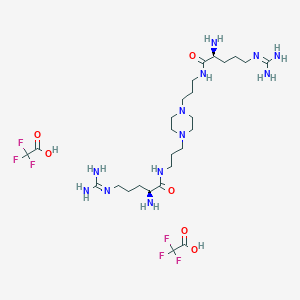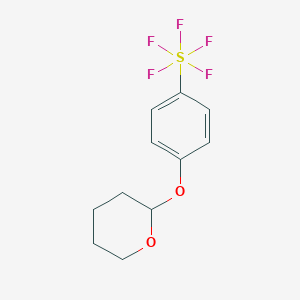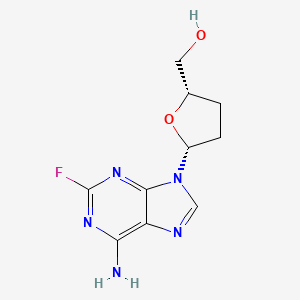
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine is an organic compound characterized by the presence of a naphthalene ring and a trifluoromethyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine and trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Naphthalen-1-yl)-2-(trifluoromethyl)benzene
- 1-(Naphthalen-1-yl)-2-(trifluoromethyl)ethane
- 1-(Naphthalen-1-yl)-2-(trifluoromethyl)propane
Uniqueness
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both a naphthalene ring and a pyrrolidine ring, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C15H14F3N |
|---|---|
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-2-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14-9-4-10-19(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2 |
Clé InChI |
XQXYPQQCTHOHGW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


